4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile” is a useful research compound. Its molecular formula is C11H6N2O2 .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate, which is then reduced to the final product using a reducing agent .Molecular Structure Analysis
The molecular structure of this compound shows a dihedral angle between the planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H O interactions allows the formation of R3 3(19) edge-connected rings parallel to the (010) plane .Chemical Reactions Analysis
The reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides, the cyclization of which gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.18 g/mol . The InChI Code is 1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H .Scientific Research Applications
Medicinal Chemistry and Drug Development
The unique structure of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile makes it an attractive scaffold for designing novel drugs. Researchers have explored its potential as a starting point for developing compounds with diverse biological activities. For instance:
- Anticancer Agents : Derivatives based on this scaffold have shown promise as antitumor agents .
- Antibacterial and Antifungal Agents : The compound’s nitrile group and aromatic ring system contribute to its antimicrobial properties .
Biological Studies and Enzyme Inhibition
The imide group in maleimides contributes to their biological activity. Researchers have investigated:
- Enzyme Inhibitors : Maleimide derivatives selectively inhibit enzymes like cyclooxygenase and kinase, making them valuable tools for studying cellular processes .
- Anticandidiasis and Antituberculosis Properties : Some maleimide-based compounds exhibit activity against fungal and bacterial pathogens .
Organometallic Chemistry
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile can form complexes with organotin compounds. These complexes have been studied for their:
Sulfonamide Derivatives
The sulfonamide group in this compound is significant due to its diverse pharmaceutical activities:
- Antibacterial Agents : Sulfanilamide derivatives were among the first synthetic antibacterial drugs .
- Antihypertensive and Anti-inflammatory Agents : These compounds have clinical applications beyond antibacterial use .
Chemical Synthesis and Transformations
Researchers have explored various transformations of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile, including:
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as phenylmaleimide derivatives, have been studied for their potential as photoionizers for free radical polymerization . In this process, the maleimide can produce the initiating radical species .
Mode of Action
It’s known that similar compounds, like n-substituted maleimides, can act as photoionizers in free radical polymerization . In this process, the maleimide produces the initiating radical species .
Biochemical Pathways
Related compounds, such as n-substituted maleimides, are known to be involved in the process of free radical polymerization .
Result of Action
Related compounds, such as n-substituted maleimides, are known to produce initiating radical species in the process of free radical polymerization .
Action Environment
It’s known that the photochemical properties of n-arylmaleimide systems depend on the values of the dihedral angle between the benzene and imidic rings .
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXNTCCKSPNEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile | |
CAS RN |
31489-18-6 |
Source
|
Record name | 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.